molecular formula C16H16ClNO2S B157834 Clopidogrelum CAS No. 90055-48-4

Clopidogrelum

カタログ番号: B157834
CAS番号: 90055-48-4
分子量: 321.8 g/mol
InChIキー: GKTWGGQPFAXNFI-HNNXBMFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clopidogrelum (INN: clopidogrel) is a thienopyridine-class antiplatelet agent that irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets, preventing thrombus formation . It is clinically prescribed to reduce cardiovascular events in patients with acute coronary syndrome (ACS), peripheral artery disease, or a history of stroke . The drug is marketed under the trade name Plavix (75 mg film-coated tablets) and is produced by Sanofi Pharma–Bristol Myers Squibb .

作用機序

Target of Action

Clopidogrel, also known as Clopidogrelum, primarily targets the P2Y12 subtype of ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in blood clot formation .

Mode of Action

Clopidogrel is a prodrug, which means it needs to be metabolized in the body to its active form. This active form is a platelet inhibitor that irreversibly binds to P2Y12 ADP receptors on platelets . This binding prevents ADP from activating these receptors, which in turn inhibits the activation of the glycoprotein GPIIb/IIIa complex, a crucial factor in platelet aggregation .

Biochemical Pathways

The bioactivation pathway of clopidogrel is complex. The majority of the clopidogrel dose is metabolized to inactive clopidogrel-carboxylic acid by human carboxylesterase 1 . The remainder is metabolized to 2-oxo-clopidogrel, which is then converted either to inactive 2-oxo-clopidogrel-carboxylic acid via ester hydrolysis or to the active thiol metabolite . This active metabolite is the moiety that irreversibly inhibits the binding of adenosine disphosphate to platelet P2Y12 receptors .

Pharmacokinetics

Clopidogrel exhibits linear pharmacokinetics across a wide range of doses . It has a bioavailability of more than 50% . The drug is metabolized in the liver and has an onset of action of 2 hours . The elimination half-life of the inactive metabolite is 7-8 hours , and the duration of action lasts for 5 days . The drug is excreted 50% through the kidneys and 46% through the bile duct .

Result of Action

The effectiveness of clopidogrel results from its antiplatelet activity, which is dependent on its conversion to an active metabolite . By inhibiting platelet aggregation, clopidogrel reduces the risk of thrombotic events, such as myocardial infarction and stroke . It has been shown to be superior to aspirin in reducing cardiovascular outcomes in patients with cardiovascular disease .

Action Environment

The effectiveness of clopidogrel can be influenced by various environmental factors. For instance, genetic polymorphisms in the genes encoding for cytochrome (CYP) 2C19, which affect the pharmacokinetics of clopidogrel, can lead to high inter-individual variability in treatment response . Other factors such as age, sex, obesity, concurrent diseases, and drug-drug interactions may also contribute to the overall variability in treatment response .

生化学分析

Biochemical Properties

Clopidogrelum works by irreversibly inhibiting a receptor called P2Y12 on platelets . This interaction prevents platelets from sticking together and forming blood clots, thereby reducing the risk of heart disease and stroke .

Cellular Effects

This compound exerts its effects on various types of cells, primarily platelets. By inhibiting the P2Y12 receptor on platelets, it influences cell function by preventing platelet aggregation . This impacts cell signaling pathways, gene expression, and cellular metabolism related to blood clotting .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the P2Y12 receptor on platelets . This binding is irreversible, leading to long-term inhibition of platelet aggregation . This action can lead to changes in gene expression related to blood clotting .

Temporal Effects in Laboratory Settings

This compound’s effect starts about two hours after intake and lasts for five days . Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects in animal models are not mentioned in the available resources, it is known that this compound is used in clinical settings at dosages determined by healthcare professionals based on the patient’s condition .

Metabolic Pathways

This compound is involved in the metabolic pathway related to blood clotting. It interacts with the P2Y12 receptor, a key player in the platelet aggregation process . The inhibition of this receptor by this compound affects the metabolic flux of the blood clotting process .

Transport and Distribution

This compound is taken orally and has a bioavailability of more than 50% . It is distributed within the body and reaches its site of action—the platelets—where it exerts its effects .

Subcellular Localization

This compound, once in the bloodstream, localizes to platelets where it binds to the P2Y12 receptor . This receptor is located on the outer membrane of the platelets, making it accessible for this compound to bind and exert its antiplatelet effects .

生物活性

Clopidogrel, an antiplatelet medication, is widely used to prevent thrombotic events in patients with cardiovascular diseases. As a prodrug, clopidogrel requires metabolic activation to exert its biological effects. This article delves into the biological activity of clopidogrel, focusing on its pharmacokinetics, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.

Clopidogrel is an irreversible antagonist of the P2Y12 receptor on platelets. The active metabolite, generated through hepatic metabolism, inhibits adenosine diphosphate (ADP)-induced platelet aggregation. The biological activity of clopidogrel can be summarized as follows:

  • Prodrug Activation : Clopidogrel is metabolized primarily by cytochrome P450 enzymes (CYP), particularly CYP2C19, to form its active thiol metabolite (CTM) which irreversibly binds to the P2Y12 receptor.
  • Inhibition of Platelet Aggregation : The active metabolite selectively inhibits ADP-induced platelet aggregation, which is critical in preventing thrombus formation.

Pharmacokinetics

The pharmacokinetics of clopidogrel are complex and influenced by genetic factors, co-medications, and individual patient characteristics. A significant portion of the drug undergoes conversion to an inactive carboxylic acid derivative (CLPM), while only about 15% is converted to the active metabolite (CTM) responsible for its therapeutic effects.

Key Pharmacokinetic Parameters

ParameterClopidogrel (75 mg)Clopidogrel (300 mg)
Cmax (ng/mL) 2.04.5
** Tmax (h)**1.41.2
Bioavailability ~15%~15%
Half-life 6 hours6 hours

Source:

Variability in Response

The variability in response to clopidogrel therapy can be attributed to several factors:

  • Genetic Polymorphisms : Variants in genes such as CYP2C19 significantly affect the metabolism of clopidogrel and its efficacy. For instance, individuals with the CYP2C19 *2 or *3 alleles exhibit reduced activation of clopidogrel, leading to inadequate platelet inhibition and increased risk of adverse cardiovascular events .
  • Drug Interactions : Co-administration with proton pump inhibitors (PPIs) can reduce the effectiveness of clopidogrel by inhibiting CYP2C19 activity .
  • Lifestyle Factors : Diet and smoking status also play roles in influencing drug metabolism and efficacy.

Clinical Case Studies

Several studies have highlighted the clinical relevance of clopidogrel's biological activity:

  • Study on Genetic Variability : A study involving 160 healthy subjects demonstrated that genetic factors accounted for a significant portion of variability in platelet response to clopidogrel. Specifically, while CYP2C19 polymorphisms explained approximately 12% of variability, other genetic factors were suggested to contribute further .
  • Impact of Drug Interactions : Research has shown that patients taking PPIs alongside clopidogrel had a higher incidence of major adverse cardiovascular events due to reduced antiplatelet efficacy .
  • Long-term Therapy Outcomes : In patients undergoing percutaneous coronary intervention (PCI), longer durations of dual antiplatelet therapy including clopidogrel have been associated with improved outcomes compared to shorter durations .

科学的研究の応用

FDA-Approved Indications

Clopidogrel is approved for several clinical indications:

  • Acute Coronary Syndrome (ACS) : Used in both ST-segment elevation myocardial infarction (STEMI) and non-ST-segment elevation myocardial infarction (NSTEMI) settings, particularly when patients are undergoing fibrinolytic therapy.
  • Secondary Prevention : Effective in preventing recurrent myocardial infarction, stroke, and in patients with peripheral arterial disease.
  • Post-Surgical Use : Indicated for patients following coronary artery bypass grafting (CABG) and percutaneous coronary interventions (PCI) to reduce the risk of stent thrombosis .

Cardiovascular Events

Numerous studies have demonstrated clopidogrel's efficacy in reducing major cardiovascular events:

  • The CAPRIE trial showed that clopidogrel was more effective than aspirin in preventing vascular events among patients with a history of ischemic stroke or myocardial infarction, with a relative risk reduction of 8.7% .
  • In patients with NSTEMI and unstable angina, the combination of clopidogrel and aspirin resulted in a 20% reduction in death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke compared to aspirin alone .

Stroke Prevention

Clopidogrel has been shown to be effective in secondary prevention of stroke:

  • A study comparing clopidogrel to aspirin indicated no significant difference in recurrent ischemic stroke rates; however, clopidogrel showed fewer gastrointestinal side effects .
  • In a cohort study involving over 5,000 patients, clopidogrel was associated with lower rates of recurrent strokes compared to other antiplatelet agents .

Case Studies

  • GRAVITAS Trial : This multicenter trial assessed whether high-dose clopidogrel could reduce cardiovascular events in patients with high on-treatment platelet reactivity after PCI. Results indicated that high-dose therapy significantly lowered the rate of stent thrombosis compared to standard dosing .
  • Kawasaki Disease : Recent findings suggest that clopidogrel may be superior to aspirin for patients with Kawasaki disease combined with liver injury, showcasing its versatility beyond traditional cardiovascular applications .

Safety Profile and Adverse Effects

While generally well-tolerated, clopidogrel can lead to adverse effects such as:

  • Gastrointestinal Issues : Higher rates of nausea and peptic ulcers compared to aspirin.
  • Thrombocytopenia : Although the incidence is low, monitoring is essential due to potential bleeding risks associated with antiplatelet therapy .

Q & A

Q. What are the established pharmacological mechanisms of Clopidogrelum, and how do they inform preclinical study design?

Basic Research Focus
this compound is a thienopyridine-class antiplatelet agent that irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets, preventing ADP-mediated activation . Preclinical studies should prioritize in vitro platelet aggregation assays (e.g., light transmission aggregometry) and in vivo thrombosis models (e.g., FeCl3-induced arterial thrombosis in rodents) to validate mechanism-specific efficacy. Dose-response studies must account for prodrug metabolism, particularly the role of hepatic CYP2C19 in bioactivation, to ensure translational relevance .

Q. What are the standard methodologies for assessing this compound's efficacy in clinical trials?

Basic Research Focus
Randomized controlled trials (RCTs) for this compound typically use dual endpoints:

  • Primary Efficacy : Reduction in thrombotic events (e.g., stroke, myocardial infarction) over a defined follow-up period.
  • Pharmacodynamic Validation : Platelet reactivity testing via VerifyNow® P2Y12 or vasodilator-stimulated phosphoprotein (VASP) phosphorylation assays .
    Trial designs should stratify participants by CYP2C19 genotype to address metabolic variability, with sample size calculations adjusted for expected allelic frequencies .

Q. How can researchers address discrepancies in this compound response variability across patient populations?

Advanced Research Focus
Methodological approaches include:

  • Pharmacogenomic Subgroup Analysis : Genotyping for CYP2C19 loss-of-function alleles (*2, 3) and ABCB1 polymorphisms affecting drug absorption.
  • Covariate-Adjusted Meta-Regression : Pooling data from multiple RCTs to identify demographic (e.g., age, renal function) or clinical (e.g., diabetes) modifiers of response .
  • High-Throughput Platelet Function Profiling : Mass cytometry (CyTOF) to characterize inter-individual heterogeneity in platelet signaling pathways .

Q. What experimental strategies are recommended for evaluating synergistic effects of this compound with other antiplatelet agents?

Advanced Research Focus

  • Factorial Design Trials : Test this compound + aspirin combinations with staggered dosing regimens to isolate synergistic vs. additive effects .
  • Ex Vivo Thrombus Formation Models : Microfluidic chambers with human whole blood to quantify thrombus size under dual therapy .
  • Systems Pharmacology Modeling : Integrate pharmacokinetic (PK) and pharmacodynamic (PD) data to predict optimal dosing windows for combination regimens .

Q. What statistical methods are appropriate for analyzing this compound's effect on platelet inhibition in crossover trials?

Basic Research Focus

  • Mixed-Effects Models : Account for within-subject variability in platelet reactivity measurements across treatment phases.
  • Non-Inferiority Testing : Compare this compound to next-generation P2Y12 inhibitors (e.g., prasugrel) using a pre-specified margin (e.g., Δ < 15% in platelet inhibition) .
  • Handling Carryover Effects : Include washout periods ≥7 days and validate via baseline-adjusted analyses .

Q. How should researchers design studies to investigate the long-term safety profile of this compound in high-risk cohorts?

Advanced Research Focus

  • Registry-Based Cohort Studies : Link electronic health records (EHRs) with bleeding event databases (e.g., ISTH Bleeding Score) to track incidence over ≥5 years .
  • Competing Risk Analysis : Use Fine-Gray models to differentiate bleeding-related mortality from thrombotic events .
  • Biomarker Validation : Measure soluble CD40 ligand (sCD40L) or urinary 11-dehydro-thromboxane B2 to predict bleeding risk .

Q. What methodologies are effective in elucidating molecular interactions between this compound and its metabolic enzymes?

Advanced Research Focus

  • Crystallography and Docking Studies : Resolve 3D structures of CYP2C19 bound to this compound’s active metabolite to identify binding hotspots .
  • Isotope-Labeled Tracers : Use ¹⁴C-Clopidogrelum in hepatocyte cultures to quantify metabolite formation kinetics .
  • CRISPR/Cas9-Modified Cell Lines : Knock out CYP2C19 in HepG2 cells to study off-target metabolic pathways .

Q. How can systematic reviews optimize data synthesis for this compound’s adverse effects across dosages?

Basic Research Focus

  • PRISMA-Compliant Meta-Analysis : Include RCTs and observational studies with GRADE criteria for evidence quality .
  • Dose-Response Meta-Regression : Model bleeding risk (e.g., BARC ≥3) as a function of daily dose (75 mg vs. 150 mg) .
  • Sensitivity Analyses : Exclude studies with high risk of bias (e.g., unblinded adjudication) to assess robustness .

類似化合物との比較

Chemical Profile :

  • Molecular formula: C₁₆H₁₆ClNO₂S
  • Molecular weight : 321.82 g/mol
  • CAS number : 113665-84-2
  • Purity : ≥99.13% (pharmaceutical grade) .

Clopidogrelum is a prodrug requiring hepatic cytochrome P450 (CYP) enzymes, particularly CYP2C19, for activation. Genetic polymorphisms in CYP2C19 can lead to variable platelet inhibition, impacting clinical efficacy .

This compound belongs to the P2Y12 inhibitor class, which includes ticagrelor , prasugrel , and cangrelor . Below is a detailed comparison:

Table 1: Pharmacokinetic and Pharmacodynamic Properties

Property This compound Ticagrelor Prasugrel
Class Thienopyridine Cyclopentyl-triazolo-pyrimidine Thienopyridine
Administration Oral Oral Oral
Prodrug Yes (CYP-dependent) No Yes (CYP-independent)
Onset of Action 2–6 hours 30 minutes–2 hours 30 minutes–4 hours
Half-life 6–8 hours (active metabolite) 7–9 hours 3.7–7 hours (active metabolite)
Reversibility Irreversible Reversible Irreversible
Major Excretion Route Renal (50%) Biliary (58%) Renal (68%)
Key Trials CAPRIE, CURE PLATO TRITON-TIMI 38
Bleeding Risk Moderate Higher than clopidogrel Highest in class
CYP2C19 Dependency High None Low
Cost (Monthly) $15–$30 (generic) $300–$400 $250–$350

Sources:

Efficacy in Acute Coronary Syndrome (ACS)

  • This compound vs. Ticagrelor: In the PLATO trial, ticagrelor reduced the composite risk of cardiovascular death, myocardial infarction (MI), or stroke by 16% compared to this compound (9.8% vs. 11.7%; HR 0.84, 95% CI 0.77–0.92) . However, ticagrelor showed a higher incidence of non-CABG-related major bleeding (4.5% vs. 3.8%; p=0.03) .
  • This compound vs. Prasugrel :

    • The TRITON-TIMI 38 trial demonstrated prasugrel’s superiority in reducing ischemic events (9.9% vs. 12.1%; HR 0.81, 95% CI 0.73–0.90) but with a 32% increased risk of major bleeding .

Clinical Guidelines and Recommendations

  • ESC 2023 Guidelines :
    • Prefer ticagrelor or prasugrel over this compound in ACS patients without contraindications .
  • ACC/AHA 2022 Update :
    • This compound remains first-line for patients with CYP2C19 loss-of-function alleles or cost constraints .

特性

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14/h2-5,7,9,15H,6,8,10H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTWGGQPFAXNFI-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022848
Record name Clopidogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clopidogrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

15.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666423
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Color/Form

Colorless oil

CAS No.

113665-84-2
Record name Clopidogrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113665-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clopidogrel [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113665842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clopidogrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00758
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clopidogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thieno[3,2-c]pyridine-5(4H)-acetic acid, α-(2-chlorophenyl)-6,7-dihydro-, methyl ester, (αS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOPIDOGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A74586SNO7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CLOPIDOGREL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7430
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Clopidogrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clopidogrelum
Reactant of Route 2
Clopidogrelum
Reactant of Route 4
Clopidogrelum
Reactant of Route 5
Clopidogrelum
Reactant of Route 6
Clopidogrelum

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。